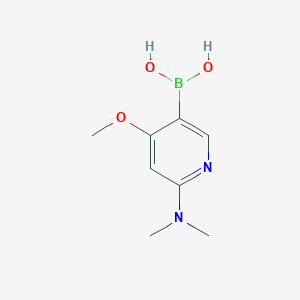

(6-(Dimethylamino)-4-methoxypyridin-3-yl)boronic acid

Description

Properties

CAS No. |

848360-78-1 |

|---|---|

Molecular Formula |

C8H13BN2O3 |

Molecular Weight |

196.01 g/mol |

IUPAC Name |

[6-(dimethylamino)-4-methoxypyridin-3-yl]boronic acid |

InChI |

InChI=1S/C8H13BN2O3/c1-11(2)8-4-7(14-3)6(5-10-8)9(12)13/h4-5,12-13H,1-3H3 |

InChI Key |

NEKJUWAYMREFEB-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=C(C=C1OC)N(C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Dimethylamino)-4-methoxypyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid participates in palladium-catalyzed Suzuki-Miyaura reactions to form C–C bonds with aryl/heteroaryl halides. Key findings include:

Reaction Conditions and Catalysts

| Substrate | Catalyst System | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|---|

| 2-Chloroquinoline | Pd(PPh₃)₂Cl₂ (5 mol%) | Na₂CO₃ | 1,4-Dioxane | Reflux | 45% | |

| 5-Bromo-2-methoxypyridine | PdCl₂(dcpp) (1 mol%) | – | THF | RT | 72% |

Mechanistic Insights :

-

The dimethylamino group enhances electron density at C-3, improving transmetallation efficiency with Pd intermediates .

-

Methoxy substituents stabilize intermediates via resonance effects, reducing side reactions .

Directed ortho-Metalation (DoM) Followed by Functionalization

The compound’s boronic acid group enables regioselective functionalization via lithiation:

Example Reaction :

-

Lithiation : Treatment with LDA (Lithium Diisopropylamide) at -78°C in THF generates a stabilized aryl lithium species .

-

Electrophilic Quenching : Reacting with triisopropylborate yields boronate esters, which hydrolyze to boronic acids under acidic conditions .

Challenges :

-

Sensitivity to pH: Precipitation is required for isolation due to amphoteric properties .

-

Competing side reactions occur if steric hindrance from dimethylamino groups impedes lithiation .

Boronate Ester Formation

Stable boronate esters are synthesized to improve handling and storage:

Protocol :

-

React with pinacol (1,2-diol) in THF under Dean-Stark conditions to form 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives .

Yield : ~85–90% (estimated from analogous pyridinylboronic esters) .

Stability and Reactivity Considerations

-

pH Sensitivity : Protodeboronation occurs under strongly acidic (pH < 3) or basic (pH > 10) conditions .

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

Comparative Reactivity with Analogues

Scientific Research Applications

Chemistry: In organic synthesis, (6-(Dimethylamino)-4-methoxypyridin-3-yl)boronic acid is used as a building block for the construction of more complex molecules. Its ability to form stable boronate esters makes it valuable in the development of new synthetic methodologies.

Biology: This compound can be used in the design of biologically active molecules, including enzyme inhibitors and receptor modulators. Its boronic acid group can interact with biological molecules, making it a useful tool in drug discovery and development.

Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting various diseases.

Industry: In the materials science industry, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6-(Dimethylamino)-4-methoxypyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as a catalyst or reagent in various chemical reactions. The boronic acid group can interact with molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

(6-(Dimethylamino)pyridin-3-yl)boronic acid: This compound lacks the methoxy group but shares similar chemical properties and applications.

(4-Methoxyphenyl)boronic acid: This compound has a similar boronic acid group but with a different aromatic ring structure.

Uniqueness: (6-(Dimethylamino)-4-methoxypyridin-3-yl)boronic acid is unique due to the presence of both dimethylamino and methoxy groups on the pyridine ring. These functional groups can influence the compound’s reactivity and interactions with other molecules, making it a versatile tool in various scientific applications .

Biological Activity

(6-(Dimethylamino)-4-methoxypyridin-3-yl)boronic acid is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and other relevant biological properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to interact with various biological targets. The dimethylamino and methoxy substituents on the pyridine ring enhance its solubility and bioactivity.

Antibacterial Activity

Boronic acids, including this compound, have shown promising antibacterial properties. Research indicates that these compounds can inhibit the activity of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics.

Table 1: Antibacterial Activity Against Resistant Strains

Studies have demonstrated that the introduction of boronic acid moieties significantly enhances the binding affinity to serine residues in β-lactamases, thus improving the efficacy against resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has been noted for its ability to inhibit proteasome activity, leading to cell cycle arrest in cancer cells.

Table 2: Cytotoxicity Against Cancer Cells

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | PC-3 (Prostate Cancer) | 5.0 | |

| Bortezomib | U266 (Multiple Myeloma) | 7.05 | |

| Various Boronic Derivatives | L929 (Mouse Fibroblast) | >10 |

The mechanism of action involves the inhibition of proteasome function, which is crucial for protein degradation in cancer cells. This results in the accumulation of pro-apoptotic factors, ultimately leading to increased apoptosis in malignant cells .

Other Biological Activities

In addition to antibacterial and anticancer effects, boronic acids exhibit antiviral properties and potential applications in drug delivery systems due to their ability to form reversible covalent bonds with diols present on glycoproteins.

Table 3: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antibacterial | Effective against resistant strains like MRSA |

| Anticancer | Induces apoptosis via proteasome inhibition |

| Antiviral | Potential activity against viral infections |

| Drug Delivery | Enhances selectivity towards cancer cells |

Case Studies

- Antibacterial Efficacy Against MRSA : A study demonstrated that this compound exhibited significant activity against MRSA, suggesting it could serve as a lead compound for developing new antibiotics .

- Cytotoxicity in Prostate Cancer : In vitro studies showed that this compound reduced the viability of PC-3 prostate cancer cells significantly while sparing healthy fibroblast cells, indicating selective cytotoxicity .

Q & A

Q. What are the recommended synthetic routes for preparing (6-(Dimethylamino)-4-methoxypyridin-3-yl)boronic acid?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging boronic acid intermediates. A protocol involving microwave-assisted coupling (e.g., 140°C for 5 minutes under argon) with palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and degassed solvent systems (DME/H₂O/EtOH) has been optimized for structurally similar pyridinylboronic acids . Pre-functionalization of the pyridine core with dimethylamino and methoxy groups prior to boronation is critical to avoid side reactions. Purification often employs column chromatography with silica gel, followed by recrystallization to achieve >97% purity .

| Synthetic Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Microwave Suzuki coupling | 140°C, 5 min, Pd(PPh₃)₂Cl₂, DME/H₂O/EtOH | ~75-85 | |

| Traditional thermal coupling | 80°C, 12 h, Pd(OAc)₂, Na₂CO₃, DMF | ~60-70 |

Q. How should researchers purify and characterize this boronic acid?

Methodological Answer: Post-synthesis, purification involves flash chromatography (silica gel, eluent: ethyl acetate/hexane) to remove Pd residues. Characterization requires:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C4, dimethylamino at C6).

- HPLC : Purity analysis using reverse-phase C18 columns with UV detection (λ = 254 nm) .

- Mass Spectrometry : LCMS (e.g., m/z 209 [M+H]⁺) to verify molecular weight .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura reactions involving this boronic acid when encountering low yields?

Methodological Answer: Low yields may arise from steric hindrance (methoxy/dimethylamino groups) or boronic acid instability. Optimization strategies include:

- Solvent Systems : Use polar aprotic solvents (e.g., DMF) to enhance solubility .

- Catalyst Screening : Test Pd(OAc)₂ with ligands like SPhos or XPhos to improve coupling efficiency.

- Temperature Control : Microwave irradiation reduces decomposition risks compared to prolonged thermal heating .

- Protection Strategies : Temporarily protect the boronic acid group as a pinacol ester to prevent protodeboronation .

Q. What stability challenges arise during storage, and how can they be mitigated?

Methodological Answer: Boronic acids are prone to oxidation and hydrolysis. For this compound:

- Storage : Store at 0–6°C in anhydrous, argon-purged vials to limit moisture uptake .

- Stabilization : Convert to the pinacol ester derivative (stable at RT) and regenerate the boronic acid in situ before use .

- Monitoring : Periodic HPLC analysis to detect degradation products (e.g., boric acid or pyridine derivatives) .

Q. How should contradictory data between LCMS and NMR be resolved?

Methodological Answer: Discrepancies may stem from impurities or dynamic equilibria (e.g., boronic acid dimerization). Resolution steps:

- LCMS Reanalysis : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

- NMR Solvent Screening : Test in DMSO-d₆ vs. CDCl₃ to observe tautomeric shifts or aggregation .

- Supplementary Techniques : Employ IR spectroscopy to detect B–O vibrations (~1340 cm⁻¹) and confirm boronic acid integrity .

Data Contradiction Analysis

Q. How to interpret conflicting reactivity data in cross-coupling reactions with electron-rich partners?

Methodological Answer: The dimethylamino group enhances electron density, potentially deactivating the boronic acid. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.